Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester
Description
Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester is a quinoline-based compound characterized by a 2-phenylquinoline core substituted at the 4-position with a carbonyl group. This carbonyl is linked via an amino-acetic acid methyl ester moiety to a terminal phenyl group.
Properties
IUPAC Name |
methyl 2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQXQJZIHWLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
The quinoline core is typically prepared via the Pfitzinger reaction :
- Reactants : Isatin (1.0 eq) and acetophenone derivatives (1.1 eq) in ethanol with KOH.
- Conditions : Reflux at 85°C for 8 hours.
- Workup : Acidification to pH 5–6 yields 2-phenylquinoline-4-carboxylic acid (60–80% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 63–80% | |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Esterification to Methyl 2-Phenylquinoline-4-Carboxylate
The carboxylic acid is converted to its methyl ester:
- Method A : Use of SOCl₂ and methanol.
- Conditions : Reflux with SOCl₂, followed by MeOH addition at 0°C.
- Yield : 85–90%.
- Method B : H₂SO₄-catalyzed esterification in ethanol.
- Conditions : Reflux for 12 hours.
- Yield : 75–82%.
| Reagent | Temperature | Yield | Byproduct Management |
|---|---|---|---|
| SOCl₂/MeOH | 0°C → RT | 90% | HCl gas evolution |
| H₂SO₄/EtOH | Reflux | 82% | Neutralization needed |
Formation of 2-Phenylquinoline-4-Carbohydrazide
The methyl ester undergoes hydrazinolysis:
- Reactants : Methyl ester (1.0 eq) + hydrazine hydrate (3.0 eq) in ethanol.
- Conditions : Reflux for 7 hours.
- Yield : 70–78%.
- Excess hydrazine ensures complete conversion.
- Product confirmed by IR (C=O at 1,645 cm⁻¹) and loss of ester peak in ¹H NMR.
Final Coupling to Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester
The hydrazide is coupled with phenyl-glycine methyl ester derivatives:
- Reagents : TBTU (coupling agent), triethylamine (base) in DCM.
- Conditions : 0°C → RT, 24 hours.
- Yield : 65–72%.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Pfitzinger synthesis | Isatin, acetophenone, KOH | 63–80% |
| 2 | Esterification | SOCl₂/MeOH or H₂SO₄/EtOH | 75–90% |
| 3 | Hydrazinolysis | Hydrazine hydrate | 70–78% |
| 4 | Amide coupling | TBTU, Et₃N | 65–72% |
Analytical Characterization
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes several transformations due to its carbonyl (C=O) and amide (NH) groups:
2.1 Esterification
-
Mechanism : Reaction of carboxylic acid derivatives with methanol in the presence of SOCl₂ .
-
Product : Methyl ester derivatives (e.g., methyl 2-aryl-quinoline-4-carboxylate) .
2.2 Hydrazide Formation
-
Mechanism : Treatment with hydrazine hydrate to replace the ester oxygen with a hydrazide group .
-
Product : 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives .
2.3 Nucleophilic Substitution
-
Mechanism : Reaction with nucleophiles (e.g., acetamide derivatives) facilitated by potassium carbonate in acetone .
Table 2: Functional Group Reactions
Spectroscopic Characterization
Critical analytical techniques include:
3.1 NMR Analysis
-
1H NMR : Aromatic protons (7–9 ppm), methoxy (3.36–3.44 ppm), and aliphatic protons (1.40–1.43 ppm) .
-
13C NMR : Carbonyl carbons (168–171 ppm), aromatic carbons (120–160 ppm) .
3.2 IR Analysis
Table 3: Spectroscopic Data
| Technique | Key Observations | References |
|---|---|---|
| 1H NMR | Aromatic (7–9 ppm), methoxy (3.36–3.44 ppm) | |
| IR | C=O (1645–1716 cm⁻¹), NH (3263–3305 cm⁻¹) |
Biological and Chemical Interactions
The compound exhibits:
4.1 Antimicrobial Activity
Quinoline derivatives like this compound disrupt bacterial DNA replication via gyrase inhibition .
4.2 Enzyme Binding
-
Interactions : Hydrophobic π–π stacking with Phe157, Ser308, and Arg312 in α-glucosidase .
-
Hydrogen Bonds : Water-mediated bonds with catalytic residues (Asp349, Asp214) .
Optimization and Reaction Conditions
-
Microwave Assistance : Reduces reaction times in Doebner reactions .
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Solvent Choice : Ethanol for esterification , acetone for nucleophilic substitution .
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Catalysts : Trifluoroacetic acid (TFA) in Doebner reactions , H₂SO₄ in ester formation .
This compound’s reactivity stems from its quinoline core and functional groups, enabling applications in medicinal chemistry and organic synthesis. Further studies could explore its mechanistic details in enzymatic systems or novel nucleophilic substitutions.
Scientific Research Applications
Chemistry
In chemistry, methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its quinoline moiety is known for its ability to intercalate with DNA, making it useful in genetic research.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate involves its interaction with biological molecules. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenyl groups can enhance the compound’s binding affinity to proteins, influencing enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Quinoline Derivatives with Substituent Variations
Several compounds in feature a 2-phenylquinoline-4-carbonyl core but differ in substituents and linkers. For example:
- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1): Contains a piperazine linker and a methyl benzoate group.
- C2–C7: Halogenated (Br, Cl, F) or functionalized (methylthio, methoxy, trifluoromethyl) phenyl groups on the quinoline.
Key Differences :
- Linker Groups: The target compound uses an amino-acetic acid methyl ester linker, whereas C1–C7 employ a piperazine-benzoate linker. Piperazine groups may enhance solubility or alter binding interactions compared to the ester-based linkage .
- Substituent Effects : Halogens (e.g., Br in C2) increase molecular weight and hydrophobicity, while methoxy (C6) or trifluoromethyl (C7) groups modulate electronic properties. These variations impact physicochemical properties like melting points (e.g., C3: 183–184°C) and spectroscopic profiles (distinct ¹H NMR shifts) .
Table 1: Comparison of Quinoline Derivatives
Dimeric and Multimeric Structures
describes 1,7-Bis(2-phenylquinoline-4-carbonylamino)heptane (8c), a dimeric structure with two 2-phenylquinoline-4-carbonyl groups connected by a heptane chain.
Key Differences :
- Synthesis: 8c is synthesized via condensation, yielding an 86% yield as a white solid. The target compound’s synthesis might require fewer steps due to its monomeric structure .
Fused-Ring and Heterocyclic Analogues
and highlight 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which incorporates a fused furoquinoline ring system.
Key Differences :
- Functional Groups: The acetic acid group (vs.
Amino Acid and Ester Derivatives
discusses methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, which share an amino-acetic acid methyl ester linker but feature a dihydroquinolone core.
Key Differences :
Key Differences :
- Biological Activity : ASE exhibits antileukemic activity (150% increased lifespan in P388 leukemia models), while the target compound’s activity is unreported in the evidence.
- Structural Complexity: The steroidal component in ASE adds significant bulk and chirality, which may complicate synthesis compared to the target’s simpler quinoline-ester structure .
Biological Activity
Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester, a compound derived from the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, utilizing isatin and substituted acetophenones as starting materials. The synthetic route includes:
- Pfitzinger Reaction : Coupling isatin with substituted acetophenones to form intermediates.
- Condensation : Key intermediates are synthesized by condensing with 4-(piperazine-1-yl) methyl benzoate.
- Final Derivation : Treatment with NH2OK in methanol yields the target compound.
The structural formula can be depicted as follows:
Histone Deacetylase Inhibition
The primary biological activity of this compound is its role as an HDAC inhibitor. HDACs are critical in regulating gene expression and are implicated in various cancers. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC enzymes, particularly HDAC3, with an IC50 value of 24.45 µM .
Table 1: Inhibitory Activity of this compound
| Compound | HDAC Inhibition (IC50 µM) | Cell Line Tested | % Inhibition |
|---|---|---|---|
| D28 | 24.45 | HeLa | 74.91 |
| D11 | - | K562 | 63.49 |
| D12 | - | K562 | 66.16 |
Anticancer Activity
The compound has shown promising results in antiproliferative assays across various cancer cell lines. For instance, a study reported that derivatives of phenylquinoline exhibited notable cytotoxic effects against K562 leukemia cells and HeLa cervical cancer cells . The mechanism involves apoptosis induction and cell cycle arrest.
Case Study: Apoptosis Induction
In a recent study, the phenyl derivative was tested on Colo320 cells, leading to significant apoptosis rates compared to controls. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming the compound's efficacy in promoting programmed cell death .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to optimize the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents have been correlated with changes in HDAC inhibitory potency:
Q & A
Q. What are the common synthetic routes for Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Step 1 : Preparation of the quinoline core via condensation reactions. For example, 2-phenylquinoline derivatives can be synthesized using ethyl 4-chloroacetoacetate and 2-aminobenzophenone in methanol with ceric ammonium nitrate (CAN) as a catalyst .
- Step 2 : Coupling the quinoline moiety with a protected amino-acetic acid ester. Protecting groups (e.g., benzyloxycarbonyl) are critical to prevent undesired side reactions during amide bond formation .
- Step 3 : Deprotection and esterification under acidic or basic conditions, depending on the stability of functional groups. For instance, polyphosphoric acid (PPA) or Eaton’s reagent may facilitate cyclization or esterification .
- Key Reagents : CAN, PPA, and coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the structure, particularly the quinoline aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ ~3.7 ppm) .
- Infrared Spectroscopy (IR) : Detect characteristic peaks for carbonyl groups (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) .
- X-ray Crystallography : Use SHELX software for structural refinement. SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Contradictions may arise from:
- Data Quality : Ensure high-resolution data (e.g., <1.0 Å) to reduce ambiguity in electron density maps.
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning and validate with R-factor metrics .
- Disorder Modeling : For flexible groups (e.g., phenyl rings), apply restraints (SIMU/DELU) and analyze thermal parameters (ADPs) .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for steric clashes .
Q. How do structural modifications (e.g., halogenation or ester group replacement) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Phenyl Substituents : Fluorination or chlorination (as in ) enhances lipophilicity and membrane permeability, potentially improving antimicrobial activity .
- Ester vs. Carboxylic Acid : Methyl esters (as in the target compound) improve bioavailability compared to free acids, but hydrolysis in vivo may affect pharmacokinetics. Replace with tert-butyl esters for enhanced stability .
- Experimental Design :
- In Vitro Assays : Test modified derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using MIC (minimum inhibitory concentration) assays .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerases) using AutoDock Vina to prioritize synthetic targets .
Q. What experimental designs are effective in assessing the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- In Vitro Metabolic Stability :
- Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at timed intervals .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- In Vivo Pharmacokinetics :
- Rodent Studies : Administer intravenously/orally to mice, collect plasma samples at 0, 1, 2, 4, 8, 24 h, and calculate AUC (area under the curve) and half-life (t₁/₂) .
- Tissue Distribution : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in organs .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Source of Variability :
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time can alter results. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Compound Purity : Verify purity (>95%) via HPLC and NMR before testing. Impurities (e.g., unreacted starting materials) may confound results .
- Statistical Validation : Perform meta-analysis using tools like RevMan to pool data from multiple studies and assess heterogeneity (I² statistic) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
